molecular formula C13H17BCl2O3 B3308022 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 936249-23-9

2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3308022
CAS No.: 936249-23-9
M. Wt: 303.0 g/mol
InChI Key: MOWKJYXBDNWOSY-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a dichloro-methoxyphenyl group attached to a tetramethyl-dioxaborolane ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichloro-3-methoxyphenylboronic acid with a suitable reagent under controlled conditions. One common method is the borylation of the corresponding phenyl halide using a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Various oxidized phenyl derivatives.

  • Reduction: Reduced phenyl derivatives.

  • Substitution: Substituted phenyl compounds.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it invaluable in constructing diverse molecular frameworks.

Biology: In biological research, it is used to label biomolecules and study their interactions. Its fluorescent properties can be harnessed for imaging and tracking biological processes.

Medicine: The compound is employed in the development of new drugs, particularly in the synthesis of boronic acid-based inhibitors that target various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and advanced materials for electronic devices.

Mechanism of Action

The mechanism by which 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst, which then forms the final product.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling: The palladium catalyst and the boronic acid derivative interact to form the desired biaryl compound through a series of oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simpler boronic acid without substituents on the phenyl ring.

  • Biphenyl-2,2'-diol: A compound with two phenol groups connected by a single bond.

  • 2,5-Dichlorophenylboronic Acid: A boronic acid derivative with a dichloro group on the phenyl ring but lacking the methoxy group.

Uniqueness: 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific substituents on the phenyl ring, which enhance its reactivity and selectivity in cross-coupling reactions compared to its simpler counterparts.

This compound's unique structure and reactivity profile make it a valuable tool in organic synthesis, with broad applications across chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2,5-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWKJYXBDNWOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148833
Record name 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-23-9
Record name 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936249-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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